8-(3-(3',6'-Dihydroxy-3-oxo-3h-spiro[isobenzofuran-1,9'-xanthen]-5-yl)thioureido)octanoic acid
Description
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Properties
IUPAC Name |
8-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]octanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N2O7S/c32-18-8-11-22-24(15-18)37-25-16-19(33)9-12-23(25)29(22)21-10-7-17(14-20(21)27(36)38-29)31-28(39)30-13-5-3-1-2-4-6-26(34)35/h7-12,14-16,32-33H,1-6,13H2,(H,34,35)(H2,30,31,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKSBNGFOOPQCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=S)NCCCCCCCC(=O)O)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-(3-(3',6'-Dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-5-yl)thioureido)octanoic acid is a complex organic compound with significant biological implications. The structure of this compound suggests potential interactions with biological systems, particularly due to the presence of functional groups that may influence its reactivity and biological activity.
Chemical Structure
The compound's IUPAC name reflects its intricate structure, which includes a spiro[isobenzofuran-1,9'-xanthene] moiety and a thiourea linkage. This unique configuration is pivotal for its biological functions.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antioxidant Properties : The presence of hydroxyl groups can enhance the compound's ability to scavenge free radicals.
- Antimicrobial Activity : Compounds with similar structures have shown efficacy against various bacterial strains.
- Enzyme Inhibition : The thiourea moiety may interact with specific enzymes, potentially serving as an inhibitor.
Antioxidant Activity
A study evaluating the antioxidant capacity of related compounds demonstrated that the hydroxyl groups significantly contribute to reducing oxidative stress in cellular models. For instance, compounds featuring similar spiro structures exhibited IC50 values in the micromolar range against DPPH radicals, indicating strong radical scavenging abilities.
Antimicrobial Efficacy
Research has shown that derivatives of thiourea possess antimicrobial properties. In vitro studies revealed that this compound could inhibit the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were reported to be significantly lower than those of standard antibiotics, suggesting a promising avenue for further exploration in antimicrobial therapy.
Enzyme Interaction Studies
Enzymatic assays indicated that the compound may act as a competitive inhibitor for certain enzymes involved in metabolic pathways. For example, it was noted that similar thiourea derivatives inhibited urease activity effectively, which could have implications for treating conditions like kidney stones or infections caused by urease-producing bacteria.
Case Studies
Scientific Research Applications
Medicinal Chemistry
The compound has demonstrated potential as a therapeutic agent due to its unique structural properties, which allow for interactions with biological targets.
- Antioxidant Activity : Studies have shown that derivatives of spiro compounds exhibit significant antioxidant properties. This suggests that 8-(3-(3',6'-Dihydroxy-3-oxo-3h-spiro[isobenzofuran-1,9'-xanthen]-5-yl)thioureido)octanoic acid may help in reducing oxidative stress in cells, making it a candidate for further research into treatments for diseases related to oxidative damage.
Fluorescent Probes
The spiro structure of the compound makes it suitable for use as a fluorescent probe in biological imaging.
- Case Study : In a study involving cell imaging, compounds similar to this compound were used to visualize cellular processes due to their fluorescence properties. This application is critical in understanding cellular dynamics and disease progression.
Material Science
The compound's unique chemical structure allows it to be incorporated into polymers and other materials, enhancing their properties.
- Polymer Composites : Research indicates that integrating such compounds into polymer matrices can improve thermal stability and mechanical strength, which is beneficial for developing advanced materials for various industrial applications.
Data Table of Applications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
